molecular formula C20H25FN2O3 B5413222 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide

カタログ番号 B5413222
分子量: 360.4 g/mol
InChIキー: HEUVGLSVRWVEIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cells, which are a type of immune cells that produce antibodies. Inhibition of BTK has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

作用機序

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide works by binding to the active site of BTK, thereby preventing its activation and downstream signaling. BTK is a key enzyme involved in the signaling pathway of B-cells, which is essential for their survival and proliferation. Inhibition of BTK leads to the disruption of this pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of T-cells. These effects may have important implications for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

実験室実験の利点と制限

One of the main advantages of 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide and other BTK inhibitors. One area of focus is the development of combination therapies, which may enhance the efficacy of BTK inhibitors in the treatment of B-cell malignancies. In addition, there is growing interest in the use of BTK inhibitors in the treatment of autoimmune disorders, such as lupus and Sjogren's syndrome. Finally, there is also interest in the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles.

合成法

The synthesis of 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide involves several steps, starting from the commercially available starting materials. The key step in the synthesis is the formation of the furan ring, which is achieved by the reaction of a furan-2-carboxylic acid derivative with an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学的研究の応用

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Inhibition of BTK has been shown to disrupt the survival and proliferation of B-cells, leading to the death of cancer cells.

特性

IUPAC Name

5-tert-butyl-4-[[2-(4-fluorophenyl)morpholin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-20(2,3)18-14(10-16(26-18)19(22)24)11-23-8-9-25-17(12-23)13-4-6-15(21)7-5-13/h4-7,10,17H,8-9,11-12H2,1-3H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVGLSVRWVEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。